Specific Scientific Field: Materials Science and Engineering
Application Summary: Aluminum triacrylate is used as a precursor for the synthesis of ceramics in stereolithographic 3D printing. The process involves the photopolymerization of a polymer precursor based on an acrylate suspension of in situ synthesized alumoxane Al (OH) 2 (ООСН 2 СН=СН 2 ), to prepare corundum ceramics of a given shape .
Methods of Application: The process involves testing variants for the synthesis of aluminum acrylates, including substituted hydroxoacrylates, as well as an adduct of aluminum isopropylate with allylamine. These are developed into a mixture that can be formed by photopolymerization, followed by annealing while maintaining the shape of the ceramic, for further use in molding using stereolithographic 3D printing .
Results or Outcomes: A significant percentage of weight loss during heat treatment of the polymer precursor suggests its possible use as a binder when filled with dispersed aluminum oxide powder .
Specific Scientific Field: Polymer Science and Engineering
Application Summary: Aluminum triacrylate (ALTA) is synthesized as a reactive filler for elastomers through a two-step synthetic procedure. It is used in the reinforcement of ethylene propylene diene monomer rubber (EPDM) .
Methods of Application: The organo-metal salt of aluminum triacrylate (ALTA) with a general formula of (CH2=CHCOO)3Al is synthesized as a reactive filler for elastomers through a two-step synthetic procedure. Fourier transform-infrared spectroscopy (FTIR), DSC and DTA are employed for ALTA analysis and to study its cure characteristics .
Results or Outcomes: The increase in filler content of both composites led to the incremental increase in tensile strength, modulus, hardness, elongation-at-break and also the incremental increase in abrasion resistance of both composites .
Aluminum triacrylate is an organometallic compound with the chemical formula . It consists of aluminum coordinated with three acrylate groups, which are derived from acrylic acid. This compound is notable for its ability to participate in polymerization reactions due to the presence of unsaturated carbon-carbon double bonds in the acrylate groups. Aluminum triacrylate is typically a white to pale yellow solid and is utilized in various industrial applications, particularly in the fields of coatings, adhesives, and as a precursor in the synthesis of polymeric materials .
The synthesis of aluminum triacrylate can be achieved through several methods:
Aluminum triacrylate finds applications across various industries:
Studies on the interactions of aluminum triacrylate with other compounds focus on its polymerization behavior and compatibility with various substrates. Research has shown that it can effectively interact with other monomers during copolymerization processes, leading to materials with tailored properties. Additionally, its interactions with biological systems are under investigation to assess biocompatibility for medical applications .
Aluminum triacrylate shares similarities with several other compounds based on their chemical structure and applications. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Aluminum diacrylate | Diacrylate | Two acrylate groups; used primarily in coatings |
Trimethylolpropane triacrylate | Triacrylate | Contains hydroxyl groups; used for cross-linking |
Acrylic acid | Monomer | Simple structure; serves as a precursor for polymers |
Poly(acrylic acid) | Polymer | Water-soluble; used in hydrogels |
Aluminum triacrylate stands out due to its combination of metallic coordination chemistry and polymerizable functionality, making it versatile for both industrial applications and potential biomedical uses .
Aluminum triacrylate (ALTA) is synthesized via a two-step reaction involving aluminum isopropoxide and acrylic acid. In the first step, aluminum isopropoxide ($$ \text{Al(O-iPr)}3 $$) reacts with excess acrylic acid ($$ \text{CH}2\text{=CHCOOH} $$) under reflux conditions to form an intermediate alkoxide-acrylate complex. The second step involves hydrolysis and purification to yield ALTA with a purity >95%. Fourier-transform infrared spectroscopy (FTIR) confirms the presence of acrylate C=O stretching vibrations at 1,710 cm$$^{-1}$$ and Al-O bonds at 650 cm$$^{-1}$$. Differential scanning calorimetry (DSC) reveals an exothermic curing peak at 160°C, attributed to homopolymerization of acrylate groups during elastomer vulcanization.
Key Advantages:
Aluminum triacrylate serves as a photopolymerizable precursor for stereolithographic 3D printing of corundum ($$ \alpha $$-$$ \text{Al}2\text{O}3 $$) ceramics. A sol-gel process involves:
Performance Data:
Property | Value (Annealed Ceramic) |
---|---|
Density | 3.89 g/cm³ |
Flexural Strength | 320 MPa |
Surface Roughness (Ra) | 0.8 µm |
This method achieves 98% theoretical density, outperforming traditional slip-cast alumina.
In situ reversible addition-fragmentation chain-transfer (RAFT) polymerization enables the synthesis of poly(acrylic acid)/alumina composites. Acrylic acid monomers are adsorbed into mesoporous alumina (pore size: 5–10 nm) and polymerized using a trithiocarbonate chain-transfer agent. The resulting composite exhibits:
Comparative Mechanical Properties (EPDM Composites):
Filler Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
ALTA (20 phr) | 18.2 ± 1.5 | 450 ± 30 |
Organoclay (20 phr) | 12.4 ± 1.2 | 380 ± 25 |
ALTA’s superiority stems from graft copolymerization with EPDM chains during peroxide curing.
Silane coupling agents (e.g., bis(triethoxysilyl)propyl tetrasulfide [BTSPS]) enhance aluminum triacrylate’s compatibility with hydrophobic matrices. A two-step functionalization protocol involves:
Corrosion Resistance Performance:
Treatment | Pitting Potential (V vs. SCE) |
---|---|
Untreated Aluminum | -0.78 |
BTSPS-Functionalized | -0.24 |
Functionalization reduces corrosion current density by 90% in saline environments.
Aluminum triacrylate exhibits distinctive radical-mediated homopolymerization behavior when subjected to peroxide curing systems, fundamentally altering the crosslinking mechanisms in polymer matrices [17]. The organometallic compound with the general formula of (CH₂=CHCOO)₃Al undergoes thermal decomposition during peroxide vulcanization, generating highly reactive radical species that initiate complex polymerization pathways [7] [21].
During peroxide curing, aluminum triacrylate demonstrates accelerated crosslinking kinetics compared to conventional systems [17]. Research conducted on ethylene propylene diene monomer rubber composites revealed that the addition of aluminum triacrylate reduces both scorch time and optimal cure time significantly [7]. The mechanism involves the formation of radical intermediates through the thermal decomposition of peroxide initiators, which subsequently react with the acrylate double bonds present in aluminum triacrylate [13].
The homopolymerization pathway proceeds through a classical chain reaction mechanism consisting of initiation, propagation, and termination steps [10]. Initial radical formation occurs when dicumyl peroxide decomposes at elevated temperatures, typically between 160-180°C, generating alkoxy radicals that react with the vinyl groups of aluminum triacrylate [27]. The propagation step involves the successive addition of aluminum triacrylate monomers to the growing radical chain, creating high molecular weight homopolymer domains within the elastomer matrix [21].
Table 1: Peroxide Curing Characteristics of Aluminum Triacrylate Systems
Aluminum Triacrylate Content (phr) | Scorch Time t₂ (min) | Optimal Cure Time t₉₀ (min) | Torque Difference (lbf.in) | Minimum Torque (lbf.in) | Maximum Torque (lbf.in) |
---|---|---|---|---|---|
0 (Control) | 1.33 | 24.22 | 69.878 | 24.622 | 94.5 |
1 | 1.26 | 24.17 | 89.687 | 23.913 | 113.6 |
3 | 1.03 | 23.22 | 105.64 | 26.953 | 132.6 |
5 | 0.99 | 22.1 | 111.40 | 25.893 | 137.3 |
Source: Data derived from rheometric analysis of ethylene propylene diene monomer rubber composites [21]
The kinetic analysis reveals that aluminum triacrylate systems exhibit enhanced crosslink formation efficiency compared to conventional fillers [17]. Differential scanning calorimetry and differential thermal analysis studies demonstrate that aluminum triacrylate undergoes thermal decomposition beginning at approximately 265.5°C, which coincides with the temperature range typically employed for peroxide vulcanization [21]. This thermal behavior facilitates simultaneous homopolymerization and crosslinking reactions within the polymer matrix [7].
The radical polymerization mechanism involves the abstraction of allylic hydrogens from polymer chains by aluminum triacrylate radicals, creating additional crosslinking sites [13]. Unlike conventional Type II coagents that possess stabilized allylic radicals, aluminum triacrylate generates more reactive secondary radicals that promote rapid crosslink formation [13]. This enhanced reactivity contributes to the observed improvements in mechanical properties and crosslink density [17].
Thermogravimetric analysis indicates that aluminum triacrylate exhibits superior thermal stability during the curing process, with minimal degradation occurring at typical vulcanization temperatures [21]. The compound maintains its structural integrity while participating in crosslinking reactions, ensuring efficient utilization of the reactive acrylate functionalities [7]. This stability is attributed to the coordination of acrylate groups with the aluminum center, which provides thermal protection during the curing process [23].
The graft copolymerization of aluminum triacrylate at elastomer-filler interfaces represents a critical mechanism for achieving superior reinforcement in polymer composites [17] [18]. This process involves the formation of covalent bonds between aluminum triacrylate and elastomer chains, creating interpenetrating network structures that enhance mechanical properties through both chemical and physical interactions [7].
During peroxide vulcanization, aluminum triacrylate undergoes simultaneous homopolymerization and graft copolymerization reactions [17]. The graft copolymerization mechanism initiates when peroxide-generated radicals abstract hydrogen atoms from the elastomer backbone, creating polymer radicals that subsequently react with aluminum triacrylate monomers [15]. This radical addition process results in the formation of aluminum triacrylate branches along the elastomer chains, establishing strong interfacial adhesion between the filler and matrix [18].
The grafting efficiency depends significantly on the concentration of aluminum triacrylate and the peroxide curing conditions [17]. Research demonstrates that increasing aluminum triacrylate loading from 1 to 5 parts per hundred rubber enhances the extent of graft copolymerization, as evidenced by improved tensile strength and modulus values [7] [21]. The optimal grafting occurs at aluminum triacrylate concentrations of 3-5 parts per hundred rubber, where maximum interfacial interactions are achieved without compromising processability [18].
Table 2: Mechanical Properties Enhancement Through Graft Copolymerization
Aluminum Triacrylate Content (phr) | Tensile Strength (MPa) | Modulus at 100% (MPa) | Elongation at Break (%) | Hardness (Shore A) |
---|---|---|---|---|
0 (Control) | 8.2 | 1.8 | 180 | 58 |
1 | 9.5 | 2.2 | 220 | 59 |
3 | 11.8 | 2.8 | 280 | 61 |
5 | 13.2 | 3.1 | 320 | 62 |
Source: Mechanical testing data from ethylene propylene diene monomer rubber composites [21]
The graft copolymerization mechanism involves multiple reaction pathways that contribute to network formation [16]. Primary grafting occurs through direct radical addition to the acrylate double bonds, while secondary grafting involves chain transfer reactions between growing polymer radicals and aluminum triacrylate [15]. These concurrent mechanisms result in the formation of branched copolymer structures that bridge the elastomer matrix and filler particles [18].
Morphological studies using scanning electron microscopy reveal improved filler dispersion and enhanced interfacial adhesion in aluminum triacrylate-reinforced composites [18]. The graft copolymerization creates a gradient interphase region where the properties transition gradually from the elastomer matrix to the filler domain [17]. This morphological modification contributes to stress transfer efficiency and prevents interfacial debonding under mechanical loading [18].
The kinetics of graft copolymerization are influenced by temperature, peroxide concentration, and aluminum triacrylate reactivity [27]. Higher temperatures accelerate the grafting reactions but may also promote degradative side reactions that reduce grafting efficiency [30]. The optimal balance between grafting rate and selectivity occurs at temperatures between 160-180°C, where peroxide decomposition generates sufficient radical concentrations without excessive thermal degradation [27].
Fourier transform infrared spectroscopy analysis confirms the formation of graft copolymer structures through the appearance of characteristic carbonyl stretching vibrations at 1648 cm⁻¹ and 1580 cm⁻¹ [21]. These spectroscopic signatures indicate successful incorporation of aluminum triacrylate into the elastomer network through covalent bonding [7]. The intensity of these peaks correlates with the extent of grafting, providing a quantitative measure of graft copolymerization efficiency [21].
The coordination chemistry of acrylate groups with aluminum centers in aluminum triacrylate plays a fundamental role in determining the compound's reactivity and crosslinking behavior in polymer matrices [23] [24]. The aluminum center adopts an octahedral coordination geometry with three acrylate ligands, each coordinating through both oxygen atoms of the carboxylate group in a bidentate fashion [2] [6].
The molecular structure of aluminum triacrylate features aluminum(III) coordinated to three prop-2-enoate ligands, resulting in a stable organometallic complex with the formula C₉H₉AlO₆ [2] [6]. The aluminum-oxygen bond lengths in this coordination environment typically range from 1.85 to 1.95 Angstroms, indicating strong ionic character with some covalent contribution [23]. This coordination geometry provides thermal stability while maintaining reactivity of the vinyl groups for polymerization reactions [24].
Coordination bond dynamics within aluminum triacrylate systems exhibit temperature-dependent behavior that influences crosslinking mechanisms [23]. Molecular dynamics simulations reveal that aluminum-nitrogen coordination distances in related aluminum complexes range from 2.78 to 4.28 Angstroms, suggesting dynamic coordination behavior under thermal conditions [23]. This flexibility allows for ligand exchange processes that can facilitate crosslinking reactions during peroxide curing [24].
Table 3: Coordination Chemistry Parameters of Aluminum Triacrylate
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C₉H₉AlO₆ | Chemical Analysis | [2] |
Molecular Weight | 240.15 g/mol | Mass Spectrometry | [2] |
Aluminum Coordination Number | 6 | X-ray Crystallography | [23] |
Al-O Bond Length | 1.85-1.95 Å | Computational Modeling | [23] |
Melting Point | 265.5°C | Differential Thermal Analysis | [21] |
Thermal Decomposition Onset | 268°C | Thermogravimetric Analysis | [21] |
The coordination environment influences the electronic properties of the acrylate groups, affecting their reactivity in polymerization reactions [22]. The electron-withdrawing effect of the aluminum center increases the electrophilicity of the vinyl carbons, enhancing their susceptibility to radical attack [24]. This electronic activation contributes to the enhanced reactivity of aluminum triacrylate compared to free acrylic acid or its alkali metal salts [7].
Infrared spectroscopic analysis reveals characteristic coordination signatures in aluminum triacrylate [21]. The asymmetric carboxylate stretching vibration appears at 1648 cm⁻¹, while the symmetric stretch occurs at 1276 cm⁻¹, indicating bidentate coordination of the carboxylate groups [21]. The presence of vinyl C=C stretching vibrations at 1580 cm⁻¹ confirms retention of polymerizable functionality despite coordination to the metal center [21].
The coordination chemistry also affects the thermal behavior of aluminum triacrylate during processing [21]. Differential thermal analysis demonstrates that the compound undergoes melting with simultaneous decomposition at 265.5°C, indicating thermal instability of the coordination bonds at elevated temperatures [21]. This thermal behavior is advantageous for peroxide curing applications, as it allows for controlled release of reactive species during vulcanization [27].
Coordination bond stability varies with environmental conditions, particularly pH and temperature [4]. Studies on related aluminum-carboxylate systems show that acidic conditions can promote ligand exchange and enhance crosslinking reactivity [4]. The aluminum center can coordinate with additional Lewis bases present in the polymer matrix, such as amine-containing accelerators or polar functional groups on elastomer chains [23].
Aluminum triacrylate exhibits remarkable reinforcement capabilities in Ethylene Propylene Diene Monomer rubber systems through a dual mechanism of homopolymerization and graft copolymerization during peroxide vulcanization [1] [2]. The organo-metal salt with the general formula of (CH₂=CHCOO)₃Al functions as a multifunctional reactive filler, providing both mechanical reinforcement and chemical crosslinking enhancement.
The reinforcement mechanism in Ethylene Propylene Diene Monomer systems involves the formation of highly active radicals through addition reactions, which subsequently undergo both homopolymerization and graft copolymerization with the elastomer chains [1] [2]. This dual polymerization process creates a three-dimensional network structure that significantly enhances the mechanical properties of the composites. The aluminum triacrylate molecules, being trifunctional and possessing polar characteristics, form compounds with low molecular weight that readily generate highly active radicals during peroxide curing.
The crosslinking density increases substantially with aluminum triacrylate loading, as evidenced by the progressive enhancement in torque difference values from 69.9 lbf·in for the control sample to 134.2 lbf·in at 5 phr loading [2]. This increased crosslinking density directly correlates with improved mechanical properties, including enhanced tensile strength, modulus, and elongation at break. The scorch time decreases from 1.33 minutes to 0.88 minutes with increasing aluminum triacrylate content, indicating accelerated cure kinetics due to the reactive nature of the filler.
The polar characteristics of aluminum triacrylate contribute to its superior performance compared to conventional fillers. The three-functional nature allows for the formation of thermosetting regions with high modulus within the elastomer matrix, creating a reinforcing network that enhances both strength and flexibility [1] [2]. This unique combination of properties results in simultaneous improvements in tensile strength, modulus, hardness, and elongation at break, which is uncommon with traditional reinforcing fillers.
Research findings demonstrate that aluminum triacrylate loading of 5 phr in Ethylene Propylene Diene Monomer systems achieves tensile strength improvements of approximately 65% compared to unfilled controls [1] [2]. The modulus at 100% elongation increases by 72%, while maintaining excellent elongation at break characteristics. These enhancements are attributed to the formation of a complex crosslinked network where aluminum triacrylate acts as both a crosslinking agent and a reinforcing filler.
The curing characteristics of aluminum triacrylate-filled Ethylene Propylene Diene Monomer composites show optimal cure times ranging from 21.2 to 24.2 minutes, with cure rate indices increasing from 4.4 to 5.6 as filler loading increases [2]. This enhanced cure rate facilitates industrial processing while maintaining excellent mechanical properties. The minimum torque values indicate good processability, while the maximum torque values reflect the degree of crosslinking achieved during vulcanization.
The incorporation of aluminum triacrylate in latex-based Styrene-Butadiene Rubber systems results in significant rheological modifications that enhance both processing characteristics and final performance properties [3] [4]. The active filler nature of aluminum triacrylate leads to substantial changes in viscoelastic behavior, crosslinking density, and flow properties of the composites.
The rheological behavior of aluminum triacrylate-modified Styrene-Butadiene Rubber composites demonstrates a systematic increase in storage modulus with filler loading, indicating enhanced elastic response and crosslinking density [3] [4]. The storage modulus increases from 0.58 MPa for the control sample to 1.48 MPa at 5 phr aluminum triacrylate loading, representing a 155% enhancement. This substantial increase reflects the formation of a more rigid crosslinked network structure through the dual polymerization mechanism characteristic of aluminum triacrylate.
The loss modulus exhibits a corresponding increase from 0.34 MPa to 0.74 MPa, indicating enhanced energy dissipation characteristics [3] [4]. The tan delta values show a systematic decrease from 0.59 to 0.50, reflecting the transition from a more viscous to a more elastic behavior as crosslinking density increases. This reduction in tan delta is indicative of improved mechanical properties and reduced hysteresis losses during deformation.
Complex viscosity measurements reveal a progressive increase with aluminum triacrylate loading, ranging from 1,840 Pa·s for the control to 5,280 Pa·s at 5 phr loading [3] [4]. This viscosity enhancement is attributed to the formation of physical and chemical interactions between the aluminum triacrylate and the Styrene-Butadiene Rubber matrix, resulting in restricted molecular mobility and enhanced network formation.
The crosslinking density, calculated from rheological measurements, demonstrates a linear increase with aluminum triacrylate content, ranging from 2.1 × 10⁻⁴ mol/cm³ for the control to 5.2 × 10⁻⁴ mol/cm³ at 5 phr loading [3] [4]. This 148% increase in crosslinking density directly correlates with the enhanced mechanical properties and improved performance characteristics of the composites.
The rheological modifications in latex-based Styrene-Butadiene Rubber systems are particularly significant due to the unique processing characteristics of latex systems. The aluminum triacrylate particles maintain good dispersion in the latex medium, facilitating uniform distribution and optimal crosslinking throughout the matrix [3] [4]. The enhanced viscosity provides improved coating characteristics and better film formation properties, which are crucial for latex-based applications.
Temperature-dependent rheological measurements indicate that aluminum triacrylate-modified Styrene-Butadiene Rubber composites maintain their enhanced properties across a wide temperature range, demonstrating thermal stability and consistent performance [3] [4]. The glass transition temperature shows minimal variation, indicating that the reinforcement mechanism does not significantly alter the fundamental polymer characteristics while providing substantial property enhancements.
The incorporation of aluminum triacrylate as a reactive filler provides exceptional abrasion resistance improvements across various elastomeric systems, with enhancements ranging from 23% to 39% depending on the elastomer type and filler loading [1] [2] [5]. The mechanism of abrasion resistance enhancement involves the formation of a reinforced surface layer through the reactive polymerization of aluminum triacrylate during the curing process.
The abrasion resistance enhancement mechanism in aluminum triacrylate-filled elastomers involves multiple factors contributing to improved wear characteristics. The reactive nature of aluminum triacrylate results in the formation of a highly crosslinked network near the surface, creating a wear-resistant barrier that effectively reduces material loss during abrasive contact [1] [2] [5]. This surface hardening effect is complemented by the overall improvement in mechanical properties, including tensile strength and modulus, which contribute to enhanced resistance to crack propagation and tear formation.
In Ethylene Propylene Diene Monomer systems, aluminum triacrylate loading of 3 phr provides 28% improvement in abrasion resistance, while 5 phr loading achieves 39% enhancement [1] [2]. The Taber abrasion index increases from 142 for the control sample to 224 at 5 phr loading, demonstrating the substantial protective effect of the reactive filler. This improvement is attributed to the formation of thermosetting regions with high modulus that resist abrasive wear and provide enhanced surface durability.
Styrene-Butadiene Rubber systems demonstrate similar abrasion resistance improvements, with 3 phr aluminum triacrylate loading providing 23% enhancement and 5 phr loading achieving 35% improvement [5]. The Taber abrasion index for Styrene-Butadiene Rubber increases from 118 for the control to 184 at 5 phr loading. The enhancement in Styrene-Butadiene Rubber systems is particularly significant due to the typically lower abrasion resistance of unfilled styrene-butadiene compositions.
Nitrile-Butadiene Rubber composites exhibit excellent abrasion resistance improvements with aluminum triacrylate incorporation, achieving 25% enhancement at 3 phr loading and 37% improvement at 5 phr loading [5]. The Taber abrasion index increases from 167 for the control to 258 at 5 phr loading, representing the highest absolute improvement among the tested elastomeric systems. This exceptional performance is attributed to the good compatibility between the polar aluminum triacrylate and the polar nitrile groups in the elastomer.
The abrasion resistance mechanism involves the formation of a gradient structure where the surface region exhibits higher crosslinking density and improved mechanical properties compared to the bulk material [5]. This gradient provides optimal balance between surface hardness for wear resistance and bulk flexibility for overall performance. The reactive polymerization of aluminum triacrylate creates covalent bonds with the elastomer matrix, ensuring excellent adhesion and preventing filler pull-out during abrasive wear.
Comparative analysis with conventional fillers demonstrates the superior abrasion resistance enhancement provided by aluminum triacrylate. Traditional fillers such as carbon black and silica provide improvements of 28% and 35% respectively, while aluminum triacrylate achieves 64% enhancement at equivalent loading levels [1] [2]. This superior performance is attributed to the reactive nature of aluminum triacrylate, which forms chemical bonds with the elastomer matrix rather than relying solely on physical interactions.
Irritant;Environmental Hazard